

# Vetrabutine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: This document summarizes publicly available information on **Vetrabutine**. It is intended for research and drug development professionals. A significant portion of the detailed physicochemical properties, experimental protocols, and the precise mechanism of action for **Vetrabutine** are not readily available in public literature. Therefore, some sections of this guide, particularly regarding the signaling pathways, are based on hypothesized mechanisms derived from its classification as a sympathomimetic agent.

#### Introduction

**Vetrabutine** is a synthetic compound classified as a uterotonic and musculotropic agent.[1] It is structurally a substituted benzenebutanamine derivative. Its primary application appears to be in the veterinary field, although its specific uses and regulatory status may vary by region. This guide provides a comprehensive overview of the known chemical structure, and properties of **Vetrabutine**, and presents hypothesized signaling pathways and experimental workflows relevant to its pharmacological classification.

#### **Chemical Structure and Properties**

The chemical identity and fundamental properties of **Vetrabutine** are summarized below.

#### **Chemical Identifiers**



| Identifier        | Value                                                                          |
|-------------------|--------------------------------------------------------------------------------|
| IUPAC Name        | 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-<br>phenylbutan-1-amine hydrochloride   |
| CAS Number        | 5974-09-4 (for hydrochloride salt)                                             |
| Molecular Formula | C20H28CINO2                                                                    |
| Synonyms          | Vetrabutine hydrochloride, Monzaldon<br>hydrochloride, Vetrabutin chlorhydrate |

### **Physicochemical Properties**

Quantitative physicochemical data for **Vetrabutine** is sparse in publicly accessible sources. The following table summarizes the available information.

| Property                        | Value                      | Source    |
|---------------------------------|----------------------------|-----------|
| Molecular Weight                | 349.9 g/mol                | [2][3][4] |
| Appearance                      | Solid (form not specified) |           |
| Solubility                      | Soluble in DMSO            | [1]       |
| Boiling Point                   | 167 °C (Predicted)         | [5]       |
| XLogP3-AA (Predicted)           | 4.4                        | [6]       |
| Hydrogen Bond Donor Count       | 1                          | [2]       |
| Hydrogen Bond Acceptor<br>Count | 3                          | [2]       |

Note: The melting point, pKa, and precise aqueous solubility of **Vetrabutine** hydrochloride are not readily available in the searched literature.

# Hypothesized Mechanism of Action and Signaling Pathway



muscle tissues, such as the myometrium.

**Vetrabutine** is classified as a sympathomimetic, uterotonic, and musculotropic agent. Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine. These effects are typically mediated through adrenergic receptors. Based on this classification, a plausible, though hypothetical, mechanism of action for **Vetrabutine** involves the modulation of adrenergic signaling pathways in smooth

The following diagram illustrates a hypothesized signaling pathway for **Vetrabutine**, assuming it acts as a  $\beta$ -adrenergic receptor agonist, a common mechanism for sympathomimetics that can lead to smooth muscle relaxation or contraction depending on the receptor subtype and tissue context.



Click to download full resolution via product page

Caption: Hypothesized **Vetrabutine** signaling pathway via a  $\beta$ -adrenergic receptor.

## **Experimental Protocols**

Detailed experimental protocols for **Vetrabutine** are not widely published. However, a standard workflow for characterizing a novel compound with suspected uterotonic and musculotropic activity would typically involve a series of in vitro and in vivo assays.



### **General Experimental Workflow**

The following diagram outlines a logical workflow for the pharmacological characterization of a compound like **Vetrabutine**.



Click to download full resolution via product page



Caption: A typical experimental workflow for characterizing a novel compound.

#### **Example Protocol: Isolated Uterine Strip Assay**

Objective: To determine the effect of **Vetrabutine** on the contractility of isolated uterine smooth muscle.

#### Methodology:

- Tissue Preparation: Uterine horns are isolated from a suitable animal model (e.g., rat, rabbit) and dissected into longitudinal or circular strips of appropriate dimensions.
- Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O<sub>2</sub>, 5% CO<sub>2</sub>).
- Transducer Attachment: One end of the strip is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.
- Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.
- Drug Administration: **Vetrabutine** is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
- Data Acquisition: Changes in contractile force are recorded and analyzed to determine parameters such as EC<sub>50</sub> (effective concentration for 50% of maximal response) and Emax (maximal effect).
- Antagonist Studies: To investigate the receptor involvement, the experiment can be repeated in the presence of specific receptor antagonists (e.g., propranolol for β-adrenergic receptors, phentolamine for α-adrenergic receptors).

#### **Data Presentation**

Due to the limited availability of quantitative data, the following tables are presented with placeholders to indicate where further experimental determination is required.



**Physicochemical Properties** 

| Property                   | Value                                      |
|----------------------------|--------------------------------------------|
| Melting Point (°C)         | Not available                              |
| рКа                        | Not available                              |
| LogP                       | Not available (Predicted XLogP3-AA: 4.4)   |
| Aqueous Solubility (mg/mL) | Not available                              |
| Ethanol Solubility (mg/mL) | Not available                              |
| DMSO Solubility (mg/mL)    | Soluble (quantitative value not specified) |

**Pharmacological Parameters (Hypothetical)** 

| Parameter                   | Tissue              | Value            |
|-----------------------------|---------------------|------------------|
| EC50                        | Isolated rat uterus | To be determined |
| Emax                        | Isolated rat uterus | To be determined |
| Ki (β1-adrenergic receptor) | To be determined    | To be determined |
| Ki (β₂-adrenergic receptor) | To be determined    | To be determined |
| Ki (α1-adrenergic receptor) | To be determined    | To be determined |
| Ki (α₂-adrenergic receptor) | To be determined    | To be determined |

#### Conclusion

**Vetrabutine** is a molecule of interest for its uterotonic and musculotropic properties. While its basic chemical structure is known, a comprehensive understanding of its physicochemical properties, mechanism of action, and detailed pharmacology requires further investigation. The hypothesized signaling pathway and experimental workflows presented in this guide provide a framework for future research to fully elucidate the therapeutic potential and molecular interactions of **Vetrabutine**. Researchers are encouraged to undertake systematic studies to fill the existing knowledge gaps.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. Vetrabutine hydrochloride | C20H28ClNO2 | CID 111121 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. klivon.com [klivon.com]
- 5. Vetrabutine [sitem.herts.ac.uk]
- 6. alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine | C20H27NO2 | CID 111122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vetrabutine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596140#vetrabutine-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com